

Application Note: Quantification of Lysophosphatidylcholine C19:0 in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Lysophosphatidylcholine C19:0

Cat. No.: B8818070

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Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. [1][2] LPCs are components of oxidized low-density lipoprotein (oxLDL) and can act as signaling molecules, often through G protein-coupled receptors (GPCRs). [3][4] The quantification of specific LPC species in plasma is crucial for understanding their role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of the odd-chain **lysophosphatidylcholine C19:0** (LPC C19:0) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Odd-chain LPCs are not typically found endogenously in high concentrations and therefore, LPC C19:0 is often utilized as an internal standard for the quantification of other LPC species. [1]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for the extraction of LPCs from plasma samples. [5][6]

Materials:

- Human plasma (collected in K2EDTA tubes)
- **Lysophosphatidylcholine C19:0** (LPC C19:0) analytical standard
- Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
- Methanol, LC-MS grade, chilled at -20°C
- Acetonitrile, LC-MS grade, chilled at -20°C
- Microcentrifuge tubes (1.5 mL)
- Centrifuge capable of reaching >10,000 x g at 4°C
- Nitrogen evaporator (optional)

Procedure:

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add 10 µL of the internal standard working solution to the plasma.
- Add 200 µL of ice-cold methanol or acetonitrile.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a more thorough clean-up by removing more interfering substances compared to protein precipitation.^{[7][8]}

Materials:

- Human plasma (collected in K2EDTA tubes)
- LPC C19:0 analytical standard
- Internal Standard (IS) working solution (e.g., LPC C17:0 in methanol)
- Methyl-tert-butyl ether (MTBE), LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Glass centrifuge tubes (15 mL) with screw caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Thaw plasma samples on ice.
- In a 15 mL glass centrifuge tube, add 100 µL of plasma.
- Add 10 µL of the internal standard working solution.
- Add 300 µL of methanol and vortex for 30 seconds.
- Add 1 mL of MTBE and vortex vigorously for 5 minutes.

- Add 250 μ L of LC-MS grade water to induce phase separation and vortex for 1 minute.
- Centrifuge at 4,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the initial mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μ m) or a C18 reversed-phase column.
- Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 100% A
 - 1-5 min: Linear gradient to 50% A
 - 5-7 min: Hold at 50% A
 - 7.1-10 min: Return to 100% A and re-equilibrate.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

Mass Spectrometry:

- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 500°C.
- Collision Gas: Argon.

MRM Transitions: All lysophosphatidylcholines, including LPC C19:0, characteristically produce a product ion at m/z 184, which corresponds to the phosphocholine headgroup.^[9]

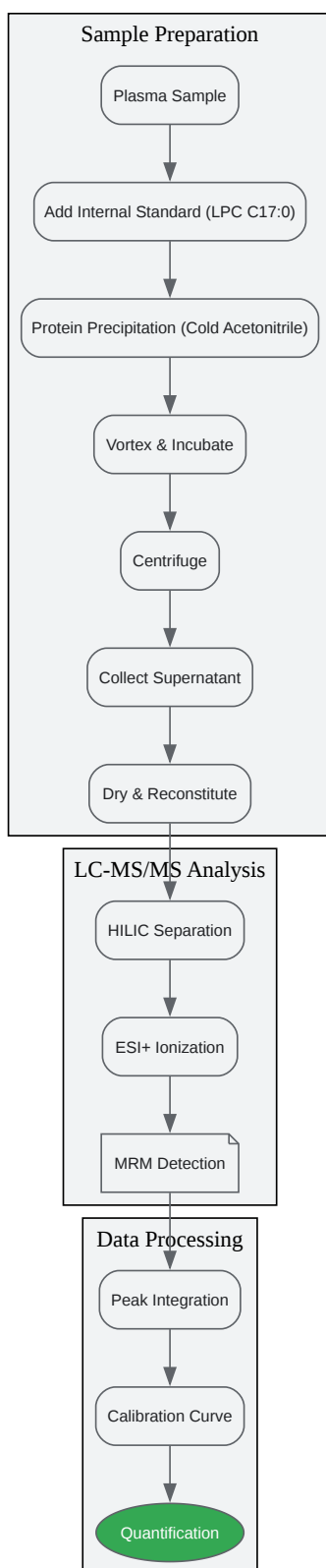
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
LPC C19:0	552.4	184.1	50	25
LPC C17:0 (IS)	524.4	184.1	50	25

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of lysophosphatidylcholines in plasma, based on a multi-laboratory study framework.

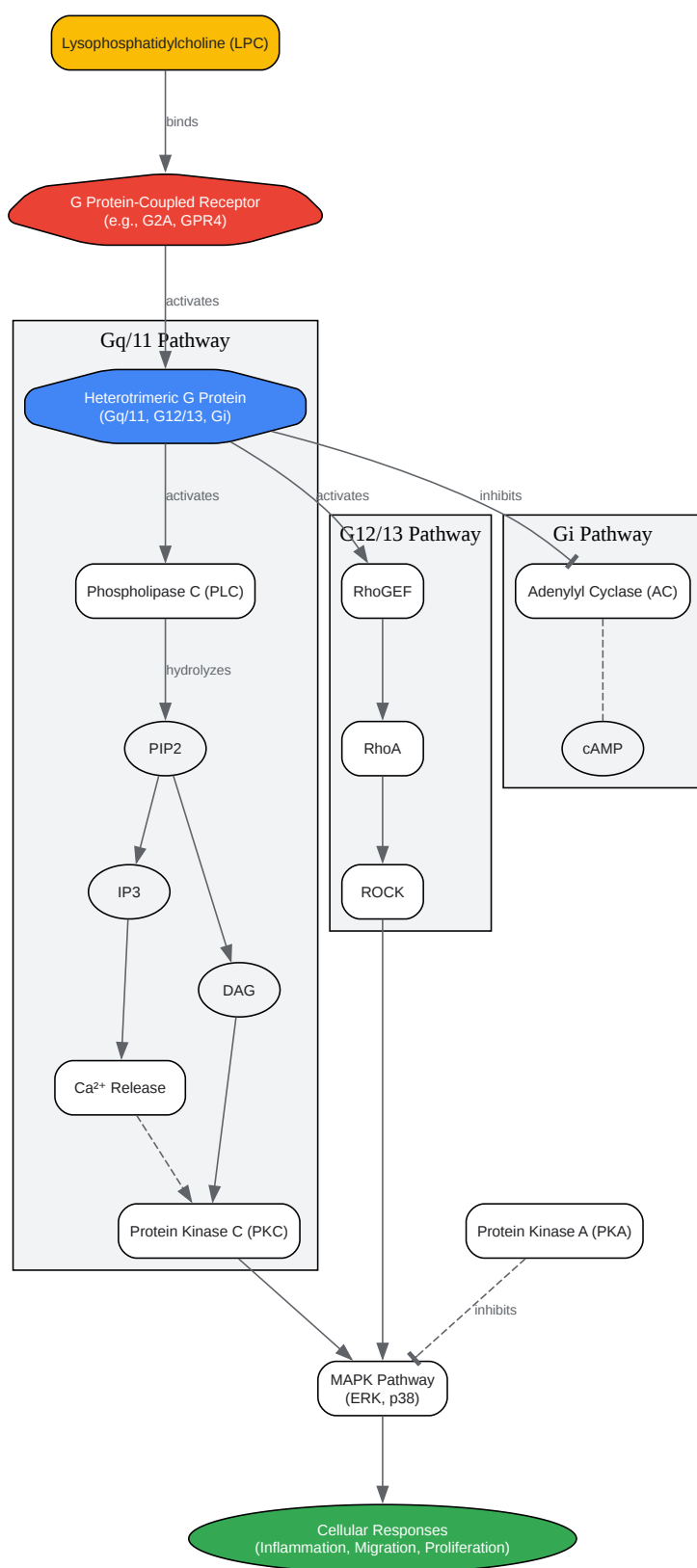
Validation Parameter	LPC C16:0	LPC C18:1	LPC C18:0
Linearity Range (µg/mL)	0.5 - 200	0.5 - 200	0.1 - 50
Correlation Coefficient (r ²)	>0.995	>0.995	>0.995
Lower Limit of Quantification (LLOQ) (µg/mL)	0.5	0.5	0.1
Accuracy at LLOQ (%)	85 - 115	85 - 115	85 - 115
Precision at LLOQ (%CV)	< 20	< 20	< 20
Intra-day Accuracy (%)	90 - 110	90 - 110	90 - 110
Intra-day Precision (%CV)	< 15	< 15	< 15
Inter-day Accuracy (%)	90 - 110	90 - 110	90 - 110
Inter-day Precision (%CV)	< 15	< 15	< 15
Matrix Effect (%)	85 - 115	85 - 115	85 - 115
Recovery (%)	> 80	> 80	> 80

Visualizations



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Caption: Experimental workflow for LPC C19:0 quantification.



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Caption: General LPC signaling pathway via GPCRs.

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